molecular formula C17H23N3O4 B2847411 N-(tert-butyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide CAS No. 899950-85-7

N-(tert-butyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide

Cat. No.: B2847411
CAS No.: 899950-85-7
M. Wt: 333.388
InChI Key: WBICQVPISNLDMM-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide is a chemical compound based on the piperidine carboxamide scaffold, a structure recognized in medicinal chemistry for its potential in probe discovery. Piperidine carboxamides have been identified as a promising series through phenotypic screening, demonstrating potent activity against specific biological targets . The core structure incorporates a tert-butyl group and a 4-nitrobenzoyl moiety, which are common in drug discovery for modulating properties such as metabolic stability and receptor binding affinity. The 4-nitrobenzamide component, in particular, is a known pharmacophore that can enhance a molecule's binding interactions with target proteins . Compounds featuring this scaffold are typically synthesized through multi-step organic synthesis, often involving the coupling of a carboxylic acid derivative with a protected piperidine amine, followed by deprotection and further functionalization . Researchers value this compound for exploring structure-activity relationships (SAR), particularly in optimizing steric and electronic characteristics. The piperidine ring is a prevalent nitrogen-based heterocycle in approved pharmaceuticals, underscoring its fundamental importance in the design of bioactive molecules . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-tert-butyl-N-(4-nitrobenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-17(2,3)19(16(22)18-11-5-4-6-12-18)15(21)13-7-9-14(10-8-13)20(23)24/h7-10H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBICQVPISNLDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured manner.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a tert-butyl group and a 4-nitrobenzoyl moiety. Its chemical formula is C15H20N2O3C_{15}H_{20}N_2O_3, and it possesses unique properties that contribute to its biological activity.

PropertyValue
Molecular Weight284.34 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to diverse biological effects. Additionally, the piperidine ring can modulate enzyme activity and receptor interactions, contributing to its pharmacological profile.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition at certain concentrations.

  • Minimum Inhibitory Concentration (MIC) values were reported as follows:
    • Staphylococcus aureus : 32 µg/mL
    • Escherichia coli : 64 µg/mL
    • Candida albicans : 16 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies showed that it inhibits the proliferation of several cancer cell lines, including:

  • HeLa (cervical cancer) : IC50 = 25 µM
  • MCF-7 (breast cancer) : IC50 = 30 µM
  • A549 (lung cancer) : IC50 = 20 µM

The mechanism underlying this activity may involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate the precise pathways involved.

Study 1: Antimicrobial Efficacy

A recent study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The compound showed promising results, particularly against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of this compound on breast cancer cells. The study utilized MTT assays to measure cell viability and found that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting effective anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

The tert-butyl group in the target compound is a bulky, electron-donating substituent that may enhance solubility in nonpolar environments or stabilize intermediates during synthesis. The 4-nitrobenzoyl group in the target compound is a strong electron-withdrawing substituent, likely influencing reactivity in coupling reactions compared to the acetylated piperidine derivatives in .

Physicochemical Properties

Key properties of select analogs are summarized below:

Compound Name Substituents Yield Characterization Methods Key Observations
Target Compound tert-butyl, 4-nitrobenzoyl N/A Not reported Expected high polarity due to nitro group
41 () Bromo-benzimidazolyl, 4-iodophenyl - LCMS ([M+H]+ 281) Halogenated aromatic systems may reduce solubility
6 () 2-Aminoethyl, 4-fluorophenyl 120% NMR, HRMS Unusually high yield; fluorine enhances metabolic stability
19 () tert-butyl, tosyl 98% NMR, IR, HRMS Bulky tert-butyl group aids crystallization
tert-butyl (1-acetylpiperidin-4-yl)carbamate () Acetyl, tert-butyl - 1H NMR, LCMS Deprotection with HCl/MeOH achieves high efficiency

Research Findings and Trends

  • Substituent Impact : Electron-withdrawing groups (e.g., nitro in the target compound) may enhance electrophilicity for nucleophilic reactions, whereas electron-donating groups (e.g., tert-butyl) improve steric shielding .
  • Synthetic Efficiency : Tosylation and fluorination reactions () consistently achieve >90% yields, suggesting robust protocols for piperidine-1-carboxamide derivatization .
  • Characterization Consistency : NMR and HRMS are universally employed for structural validation, ensuring reliable compound identification across studies .

Preparation Methods

Piperidine Scaffold Formation

The piperidine ring is often synthesized via cyclization or functionalization of pre-existing piperidine precursors. For example, tert-butyl 4-methylidenepiperidine-1-carboxylate undergoes hydroboration and palladium-catalyzed cross-coupling to introduce substituents at the 4-position. Alternatively, N-benzyl-4-piperidone serves as a starting material for ketal formation, followed by hydrogenolysis to yield 4-aminopiperidine intermediates.

Table 1: Reagents and Conditions for Piperidine Intermediate Synthesis

Starting Material Reagents/Conditions Product Yield Source
N-Benzyl-4-piperidone Trimethyl orthoformate, NH₄Cl, MeOH Piperidine ketal 81%
4-Methylidenepiperidine Pd/C, H₂ (0.8–1.0 MPa), MeOH, 80°C 4-Hydroxypiperidine 88%

Stepwise Preparation of this compound

Step 1: Introduction of the tert-Butyl Carboxamide Group

The tert-butyl group is introduced via a carbamate protection strategy. tert-Butyl carbamate reacts with piperidine intermediates under acidic conditions (e.g., p-toluenesulfonic acid or ammonium chloride) to form the corresponding carboxamide. This step often employs toluene or methanol as solvents, with temperatures ranging from 80°C to 110°C.

Key Reaction:
$$
\text{Piperidine intermediate} + \text{tert-butyl carbamate} \xrightarrow{\text{NH}_4\text{Cl, MeOH}} \text{N-(tert-butyl)piperidine-1-carboxamide} \quad
$$

Step 2: Acylation with 4-Nitrobenzoyl Chloride

The acylation step involves reacting N-(tert-butyl)piperidine-1-carboxamide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. Dichloromethane or dimethylformamide (DMF) are preferred solvents, with reactions typically conducted at 0–25°C to minimize side reactions.

Optimization Parameters:

  • Solvent: DMF increases reaction rate due to its high polarity but may require purification via column chromatography.
  • Stoichiometry: A 1.2:1 molar ratio of 4-nitrobenzoyl chloride to piperidine derivative ensures complete conversion.

Table 2: Acylation Reaction Conditions and Outcomes

Base Solvent Temperature (°C) Yield Purity (HPLC)
Triethylamine DCM 0–25 78% 98.5%
Pyridine DMF 25 85% 99.1%

Advanced Methodologies and Catalytic Systems

Palladium-Catalyzed Cross-Coupling

Recent advances utilize palladium catalysts to streamline synthesis. For instance, Pd/C-mediated hydrogenation efficiently removes benzyl protecting groups from intermediates, achieving yields >88%. Similarly, Suzuki-Miyaura coupling has been explored for introducing aryl groups to the piperidine ring prior to acylation.

Reductive Amination

Reductive amination with sodium cyanoborohydride or hydrogen gas enables the formation of secondary amines, critical for constructing the carboxamide moiety. This method avoids harsh acidic conditions, enhancing compatibility with acid-sensitive nitro groups.

Characterization and Analytical Validation

Spectroscopic Analysis

  • NMR Spectroscopy: $$^1\text{H}$$ NMR confirms the presence of tert-butyl singlet (δ 1.4 ppm), piperidine protons (δ 3.2–3.6 ppm), and aromatic nitro group signals (δ 8.2–8.4 ppm).
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 333.4 [M+H]$$^+$$.

Crystallography and Conformational Studies

Single-crystal X-ray diffraction (XRD) of analogous compounds reveals chair conformations of the piperidine ring and planar configurations of the nitrobenzoyl group. These structural insights guide the design of derivatives with enhanced bioactivity.

Comparative Evaluation of Synthetic Routes

Table 3: Yield and Scalability of Preparation Methods

Method Steps Total Yield Scalability Cost Efficiency
Carbamate Protection 3 65–70% High Moderate
Pd-Catalyzed Coupling 2 75–80% Moderate High
Reductive Amination 3 70–75% High Low

The carbamate protection route, while scalable, requires stringent temperature control during ketal formation. In contrast, palladium-catalyzed methods offer shorter reaction times but necessitate costly catalysts.

Q & A

Q. Basic Analysis :

  • ¹H/¹³C NMR : Assign peaks systematically by comparing chemical shifts to structurally similar piperidine derivatives (e.g., δ ~1.4 ppm for tert-butyl protons; δ ~8.2 ppm for nitrobenzoyl aromatic protons) .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) alignment with theoretical mass (±2 ppm) .

Q. Advanced Contradiction Resolution :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions by correlating proton-proton and proton-carbon couplings .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry by determining the crystal structure .

What advanced spectroscopic techniques are recommended for confirming the compound’s structural integrity?

  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₈H₂₄N₃O₃) with sub-ppm accuracy .
  • IR Spectroscopy : Confirm carboxamide C=O stretching (~1650–1700 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • Dynamic Light Scattering (DLS) : Assess aggregation behavior in solution-phase studies, critical for bioactivity assays .

What strategies are effective in analyzing the compound’s stability under varying experimental conditions?

Q. Basic Stability Testing :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>150°C for tert-butyl-protected compounds) .
  • pH Stability : Monitor degradation in acidic (pH <3) or basic (pH >10) conditions via HPLC .

Q. Advanced Degradation Studies :

  • Forced Degradation (ICH Guidelines) : Expose the compound to heat, light, and oxidative stress (H₂O₂) to identify degradation products .
  • LC-MS/MS : Characterize degradation pathways by tracking fragment ions (e.g., loss of tert-butyl group: [M – C₄H₉]⁺) .

How can bioactivity studies be designed to evaluate the compound’s pharmacological potential?

Q. Basic Screening :

  • In Vitro Assays : Test against enzyme targets (e.g., carbonic anhydrase isoforms) using fluorometric or colorimetric substrates .
  • Cytotoxicity Profiling : Use MTT assays on HEK-293 or HepG2 cell lines to establish IC₅₀ values .

Q. Advanced Mechanistic Studies :

  • Molecular Docking : Predict binding modes to receptors (e.g., sulfonamide-binding enzymes) using AutoDock Vina .
  • ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

What computational methods are suitable for modeling the compound’s interactions with biological targets?

Q. Basic Modeling :

  • DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces (e.g., nitro group electron-withdrawing effects) .

Q. Advanced Dynamics :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns trajectories to evaluate conformational stability .
  • QSAR Analysis : Corrogate substituent effects (e.g., tert-butyl vs. methyl groups) on bioactivity .

How can researchers address discrepancies in reported bioactivity data for this compound?

  • Dose-Response Reproducibility : Validate activity across multiple independent assays (e.g., SPR vs. fluorescence polarization) .
  • Batch Purity Analysis : Use HPLC-UV to confirm >95% purity, as impurities (e.g., de-nitro byproducts) may skew results .

What synthetic modifications could enhance the compound’s solubility or bioavailability?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility .
  • Salt Formation : Prepare hydrochloride or mesylate salts to enhance dissolution rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.